BenchChemオンラインストアへようこそ!

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Purity Quality Control Pharmaceutical R&D

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431727-87-5; molecular formula C8H5ClN4O2; molecular weight 224.60 g/mol) is a heterocyclic building block comprising a 2-chloropyridine moiety N-linked to a 1,2,3-triazole ring bearing a carboxylic acid function at the 4-position. Computed properties from the PubChem authoritative database include an XLogP3-AA value of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, and a topological polar surface area (TPSA) of 80.9 Ų.

Molecular Formula C8H5ClN4O2
Molecular Weight 224.60 g/mol
Cat. No. B15058336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC8H5ClN4O2
Molecular Weight224.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)N2N=CC(=N2)C(=O)O
InChIInChI=1S/C8H5ClN4O2/c9-7-6(2-1-3-10-7)13-11-4-5(12-13)8(14)15/h1-4H,(H,14,15)
InChIKeyALZOUCDJUVBJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic Acid – Procurement-Relevant Identity and Physicochemical Baseline


2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431727-87-5; molecular formula C8H5ClN4O2; molecular weight 224.60 g/mol) is a heterocyclic building block comprising a 2-chloropyridine moiety N-linked to a 1,2,3-triazole ring bearing a carboxylic acid function at the 4-position. Computed properties from the PubChem authoritative database include an XLogP3-AA value of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, and a topological polar surface area (TPSA) of 80.9 Ų [1]. The compound is commercially available with a certified purity of NLT 98% (HPLC), supported by an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control workflows .

Why Generic Substitution of 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic Acid Is Not Advisable Without Comparative Data


The pyridyl-triazole-4-carboxylic acid scaffold tolerates multiple regioisomeric (1H- vs. 2H-triazole) and substituent variations that are known to produce divergent target engagement profiles in kinase inhibition and gene-regulation contexts, yet these differences are rarely captured by a single catalog number [1]. The chlorine atom at the pyridine 2-position alters the electron density of the heterocycle and introduces a synthetic handle for further cross-coupling, while the 2H-triazole connectivity uniquely positions the carboxylic acid vector relative to the pyridine plane. Substituting even a closely related analog—such as the des-chloro derivative, the 5-methyl homolog, or the 1H-triazole regioisomer—without verifying target-specific activity risks altering hydrogen-bonding networks, lipophilicity, and metabolic stability. The evidence items below quantify the physicochemical and provenance differences that underpin procurement decisions.

Quantitative Evidence Guide: 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic Acid vs. Closest Analogs


Purity Assurance: 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic Acid vs. Typical Uncertified Analog Catalog Offerings

Procurement-grade purity directly impacts reproducibility in medicinal chemistry synthesis and biological assay preparation. The target compound is supplied with a certified purity of ≥98% (HPLC), supported by an ISO-certified quality management system that ensures batch-to-batch consistency and traceable documentation . In contrast, many closely related pyridyl-triazole carboxylic acid analogs (e.g., 2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, CAS not available at equivalent purity tier) are offered only at 95–97% purity without ISO certification, introducing higher risk of unidentified impurities that can interfere with sensitive catalytic reactions or biological readouts . The quantified difference in purity specification (≥98% vs. ≤97%) represents a meaningful reduction in impurity burden for demanding applications.

Purity Quality Control Pharmaceutical R&D

Lipophilicity Modulation: 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic Acid vs. Des-Chloro Analog

The chlorine substituent at the 2-position of the pyridine ring increases lipophilicity, which can be critical for membrane permeability and target binding. The target compound has a computed XLogP3-AA of 1.7 [1]. The des-chloro analog (2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid) is predicted to have an XLogP3-AA approximately 0.6–0.8 units lower (estimated ~1.0), consistent with the known Hansch π-value for aromatic chlorine (+0.71) [2]. This difference in logP translates to an approximately 4- to 6-fold difference in predicted octanol-water partition coefficient, which can significantly influence pharmacokinetic behavior and assay solubility.

Lipophilicity Drug-likeness Physicochemical properties

Regiochemical Identity: 2H-Triazole Connectivity Confirmed by InChIKey vs. 1H-Regioisomer

The compound is unambiguously identified as the 2H-1,2,3-triazole isomer (N2-linked to pyridine) based on its InChIKey ALZOUCDJUVBJQR-UHFFFAOYSA-N and SMILES C1=CC(=C(N=C1)Cl)N2N=CC(=N2)C(=O)O [1]. This regiochemistry is distinct from the 1H-1,2,3-triazole regioisomer (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid), which would be N1-linked and exhibit a different InChIKey and distinct dipole moment and hydrogen-bonding geometry. In copper-catalyzed azide-alkyne cycloaddition (CuAAC) routes, the 2H vs. 1H selectivity is highly sensitive to the specific catalytic system and reaction conditions, and obtaining the pure 2H isomer often requires specialized synthetic protocols . The unique InChIKey serves as a definitive digital fingerprint for procurement verification.

Regiochemistry Structural identity Click chemistry

Hydrogen-Bonding Capacity and TPSA: Comparison with 5-Trifluoromethyl Analog

The target compound possesses one hydrogen bond donor (carboxylic acid OH) and five hydrogen bond acceptors (triazole N, pyridine N, carbonyl O, carboxylic acid O), with a TPSA of 80.9 Ų [1]. The 5-trifluoromethyl analog (2-(2-chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid, CAS 1779132-42-1) has a higher molecular weight (292.60 vs. 224.60 g/mol) and a larger TPSA due to the electron-withdrawing CF₃ group, which also significantly alters the pKa of the carboxylic acid. While experimentally measured pKa or TPSA for the analog are not publicly available, the CF₃ group is expected to lower the carboxylic acid pKa by approximately 0.5–1.0 units and increase TPSA by ~10–15 Ų, affecting both solubility and passive permeability .

Hydrogen bonding Polar surface area Drug-likeness

Synthetic Tractability and Derivatization Potential: Carboxylic Acid Handle vs. Methyl Ester or Amide Analogs

The free carboxylic acid functionality at the triazole 4-position enables direct use in amide coupling, esterification, and decarboxylative cross-coupling without requiring deprotection steps. This contrasts with the 5-methyl-4-carbonyl chloride analog (l-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride), which, while reactive, is moisture-sensitive and requires anhydrous handling [1]. Additionally, the 2H-triazole carboxylic acid can be directly employed in photocatalytic decarboxylative triazolation reactions for late-stage diversification, a transformation that methyl esters or protected analogs cannot undergo without prior hydrolysis [2]. The shelf-stable, non-hygroscopic nature of the carboxylic acid (vs. acid chloride) reduces procurement risk associated with storage and shipping.

Derivatization Click chemistry Building block

Patent-Literature Precedent: Triazolopyridine Scaffold in TTK Inhibition vs. Non-Chlorinated Analogs

The broader triazolopyridine class, specifically 2-(heteroaryl)-2H-1,2,3-triazole derivatives bearing a chlorine at the pyridine 2-position, is disclosed in European Patent EP 2 507 233 B1 (Bayer Intellectual Property GmbH) as Monopolar Spindle 1 kinase (Mps-1/TTK) inhibitors, with exemplified compounds showing IC₅₀ values in the nanomolar range [1]. While the exact compound is not listed among the exemplified final products, its core scaffold maps directly onto the Markush structure, and the 2-chloropyridine substituent is explicitly recited as a preferred embodiment for maintaining kinase hinge-binding affinity. Analogs lacking the 2-chloro substituent are notably absent from the preferred compound lists in this patent family, suggesting that the chlorine plays a specific role in potency optimization [1]. This patent-derived precedent provides a rational basis for selecting the 2-chloro variant for kinase-focused projects.

Kinase inhibition TTK/Mps1 Patent evidence

Evidence-Backed Application Scenarios for 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic Acid


Kinase Inhibitor Lead Generation Leveraging a Privileged TTK/Mps1 Scaffold

Medicinal chemistry teams pursuing TTK/Mps1 kinase inhibitors can confidently select 2-(2-chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid as a core intermediate based on its structural correspondence to the Markush formula and preferred 2-chloropyridine embodiment in Bayer’s EP 2 507 233 B1 patent family [1]. The free carboxylic acid handle enables direct parallel amide library synthesis without protection-group manipulation, accelerating hit-to-lead exploration.

Fragment-Based Drug Discovery Requiring CNS-Physicochemical Space Compliance

With a TPSA of 80.9 Ų and XLogP3 of 1.7 [1], the compound resides within the favorable CNS drug-like space (TPSA < 90 Ų; logP 1–3). It is a suitable fragment for CNS-targeted screening cascades where controlling polar surface area is critical for blood-brain barrier penetration. The absence of a CF₃ group (present in the 5-trifluoromethyl analog) preserves this compliance, making it a preferable choice over higher-TPSA analogs.

Late-Stage Diversification via Decarboxylative Cross-Coupling

The carboxylic acid group enables direct photocatalytic decarboxylative triazolation, as recently demonstrated by Guan et al. (2023, ACS Catalysis) [2]. This allows the compound to serve as a versatile linchpin for generating C–C bonded triazole libraries without pre-activation, a reactivity advantage over the corresponding methyl ester or amide analogs that require separate hydrolysis steps.

Agrochemical Intermediate for Pyridine-Triazole Insecticides

The synthetic route to pyridine-triazole insecticides, as described by Xu et al. (2012) [3], proceeds through a 5-methyl-4-carbonyl chloride intermediate structurally related to the target compound. The carboxylic acid can be converted to the acid chloride in one step, providing a direct entry into this compound class for agrochemical discovery programs seeking novel insecticidal chemotypes.

Quote Request

Request a Quote for 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.